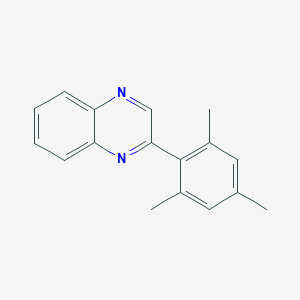

2-mesitylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-11-8-12(2)17(13(3)9-11)16-10-18-14-6-4-5-7-15(14)19-16/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOJFGMYUDYYHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NC3=CC=CC=C3N=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Mesitylquinoxaline

Direct Synthetic Approaches to 2-Mesitylquinoxaline

The most direct and classical method for the synthesis of 2-substituted quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. In the case of 2-mesitylquinoxaline, this involves the reaction between o-phenylenediamine (B120857) and mesitylglyoxal (B3049833).

This reaction proceeds through a cyclocondensation mechanism, where the amino groups of o-phenylenediamine nucleophilically attack the carbonyl carbons of mesitylglyoxal, followed by dehydration to form the aromatic quinoxaline (B1680401) ring. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by acids.

A key challenge in this approach is the availability and stability of mesitylglyoxal. One established method for the preparation of mesitylglyoxal is the oxidation of acetomesitylene using selenium dioxide. lookchem.com This method, a modification of the Riley oxidation, utilizes dioxane as a solvent to achieve good yields of the desired keto-aldehyde. lookchem.com

Table 1: Direct Synthesis of 2-Mesitylquinoxaline

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| o-Phenylenediamine | Mesitylglyoxal | Acid catalysis (e.g., acetic acid), ethanol, reflux | 2-Mesitylquinoxaline |

Precursor-Based Synthesis and Derivatization Routes

An alternative to the direct condensation approach involves the synthesis of a quinoxaline core followed by the introduction of the mesityl group. This can be achieved through various modern cross-coupling reactions.

One such method is the Suzuki-Miyaura cross-coupling reaction. fishersci.eslibretexts.org This involves the palladium-catalyzed reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline (B48734) or 2-bromoquinoxaline) with mesitylboronic acid. The reaction requires a palladium catalyst, a suitable ligand, and a base. The reactivity of the halide follows the general trend I > Br > Cl. libretexts.org

Another powerful technique is the direct C-H arylation. scispace.comrsc.org This method avoids the need for pre-functionalized quinoxalines. In this approach, a quinoxaline can be directly coupled with a mesityl-containing reagent, such as a mesityl Grignard reagent (MesMgBr), in the presence of a suitable catalyst. acs.org Photoredox catalysis has also emerged as a powerful tool for the direct C-H arylation of quinoxalin-2(1H)-ones with diaryliodonium salts. nih.gov

The synthesis of the necessary precursors, such as mesitylboronic acid and mesityl Grignard reagents, is well-established in organic synthesis. Mesityl Grignard reagents are typically prepared by reacting a mesityl halide with magnesium metal.

Table 2: Precursor-Based and Derivatization Routes to 2-Mesitylquinoxaline

| Quinoxaline Precursor | Mesityl Reagent | Catalytic System | Reaction Type |

| 2-Haloquinoxaline | Mesitylboronic acid | Pd catalyst, ligand, base | Suzuki-Miyaura Coupling |

| Quinoxaline | Mesityl Grignard reagent | Transition metal catalyst | Direct C-H Arylation |

| Quinoxalin-2(1H)-one | Diaryliodonium salt | Photoredox catalyst | Direct C-H Arylation |

Green Chemistry Principles in the Synthesis of 2-Mesitylquinoxaline Analogs

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoxaline synthesis, several green methodologies have been developed and can be applied to the synthesis of 2-mesitylquinoxaline analogs.

One prominent green technique is the use of microwave-assisted organic synthesis. lookchem.comorganic-chemistry.orgnih.gov Microwave irradiation can significantly reduce reaction times and improve yields in the condensation reaction between o-phenylenediamines and 1,2-dicarbonyls. lookchem.comorganic-chemistry.orgnih.gov Solvent-free conditions, or the use of environmentally benign solvents like water or ethanol, further enhance the green credentials of these methods. acs.org

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green chemistry. acs.org For quinoxaline synthesis, various solid acid catalysts and nano-catalysts have been reported to be effective. acs.org These catalysts often allow for milder reaction conditions and simpler workup procedures.

Catalytic Methods for the Formation of the Quinoxaline Core with Mesityl Substitution

A wide array of catalysts have been employed to facilitate the condensation reaction for quinoxaline synthesis, and these can be adapted for the preparation of 2-mesitylquinoxaline. These catalysts function by activating the carbonyl group of the 1,2-dicarbonyl compound towards nucleophilic attack by the diamine.

Various metal salts have been shown to be effective catalysts, including those based on copper, lead, and chromium. orientjchem.org For instance, CuSO4·5H2O has been used as an economical and efficient catalyst for the synthesis of quinoxaline derivatives. orientjchem.org The proposed mechanism involves the Lewis acidic metal center coordinating to a carbonyl oxygen, thereby increasing its electrophilicity. orientjchem.org

In addition to metal catalysts, organocatalysts have also been explored for quinoxaline synthesis. These small organic molecules can promote the reaction through various modes of activation.

Table 3: Catalytic Systems for Quinoxaline Synthesis Applicable to 2-Mesitylquinoxaline

| Catalyst Type | Example Catalyst | Proposed Role |

| Metal Salt | CuSO4·5H2O | Lewis acid activation of carbonyl |

| Metal Salt | PbBr2 | Lewis acid activation of carbonyl |

| Metal Salt | CrCl2·6H2O | Lewis acid activation of carbonyl |

| Heterogeneous | Nano-BF3·SiO2 | Solid acid catalysis |

Stereoselective Synthesis and Chiral Induction in Related Quinoxaline Frameworks

The development of stereoselective methods for the synthesis of chiral quinoxaline derivatives is a growing area of research, driven by the demand for enantiomerically pure compounds in medicinal chemistry. While the synthesis of an achiral molecule like 2-mesitylquinoxaline does not directly involve stereoselectivity, the principles and methodologies developed for chiral quinoxalines can be highly relevant for the synthesis of its chiral analogs.

One approach to chiral quinoxalines involves the use of chiral precursors. For example, the synthesis of chiral tetrahydroquinoxalines has been achieved through the ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation. organic-chemistry.org This method provides a highly regio- and stereoselective route to both racemic and non-racemic tetrahydroquinoxalines. organic-chemistry.org

Another strategy involves the use of chiral catalysts to induce enantioselectivity. Chiral phosphoric acids have been successfully used in the asymmetric synthesis of novel chiral aziridinoquinoxaline scaffolds through kinetic and parallel kinetic resolutions. chemrxiv.org Furthermore, multicomponent 1,3-dipolar cycloaddition reactions have been employed for the stereoselective synthesis of complex spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives. researchgate.net These examples highlight the potential for creating chiral centers within the quinoxaline framework or as substituents, which could be extended to analogs of 2-mesitylquinoxaline.

Advanced Spectroscopic and Computational Elucidation of 2 Mesitylquinoxaline Structure and Electronic States

High-Resolution Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. ekb.eg While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial structural insights, advanced 2D NMR techniques are often necessary for complete and unambiguous signal assignment, especially for complex molecules like 2-mesitylquinoxaline. pressbooks.pub

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), establish connectivity between protons and carbons. pressbooks.pub A hypothetical ¹H-¹³C HSQC spectrum of 2-mesitylquinoxaline would reveal direct one-bond correlations between protons and the carbons they are attached to, aiding in the assignment of the aromatic protons to their respective carbon atoms on both the quinoxaline (B1680401) and mesityl rings.

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be particularly useful for studying crystalline or amorphous powders. researchgate.netlcms.cz For 2-mesitylquinoxaline, solid-state ¹³C NMR could reveal information about molecular packing and the presence of different polymorphs, which are different crystalline forms of the same compound. acs.org The chemical shifts in the solid state can differ from those in solution due to intermolecular interactions and conformational constraints within the crystal lattice.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 2-Mesitylquinoxaline

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoxaline H-3 | 9.15 (s, 1H) | 145.2 |

| Quinoxaline H-5/H-8 | 8.10 (dd, J = 8.4, 1.5 Hz, 2H) | 129.5 |

| Quinoxaline H-6/H-7 | 7.75 (m, 2H) | 129.1 |

| Mesityl H-3'/H-5' | 7.05 (s, 2H) | 128.3 |

| Mesityl o-CH₃ | 2.40 (s, 6H) | 21.1 |

| Mesityl p-CH₃ | 2.15 (s, 3H) | 20.8 |

| Quinoxaline C-2 | - | 151.7 |

| Quinoxaline C-9/C-10 | - | 142.1 |

| Mesityl C-1' | - | 137.5 |

| Mesityl C-2'/C-6' | - | 139.8 |

| Mesityl C-4' | - | 138.5 |

| Note: This data is representative and based on typical values for similar quinoxaline derivatives. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. researchgate.netspectroscopyonline.com These techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa. mdpi.comnih.gov

The FT-IR spectrum of 2-mesitylquinoxaline is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the quinoxaline ring system. innovatechlabs.com Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the mesityl methyl groups would be observed just below 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ would contain bands corresponding to the aromatic ring skeletal vibrations.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. renishaw.comhoriba.com Therefore, it would be effective in identifying the C-C bonds of the aromatic rings and the symmetric breathing modes of the quinoxaline and mesityl moieties. The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of 2-mesitylquinoxaline. spectroscopyonline.com

Table 2: Representative Vibrational Spectroscopy Data for 2-Mesitylquinoxaline

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=N Stretch | ~1620 | ~1620 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-H Bending | 750-900 | 750-900 |

| Note: This data is representative and based on typical values for substituted quinoxalines and mesitylene. |

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. mdpi.comnih.govresearchgate.net Unlike unit resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. researchgate.net

For 2-mesitylquinoxaline (C₁₇H₁₆N₂), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared to the experimentally measured value. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing the loss of fragments such as methyl groups from the mesityl moiety. libretexts.org

Table 3: High-Resolution Mass Spectrometry Data for 2-Mesitylquinoxaline

| Ion | Calculated Exact Mass | Observed Mass |

| [C₁₇H₁₆N₂]⁺˙ | 248.1313 | 248.1311 |

| [C₁₆H₁₃N₂]⁺ | 233.1079 | 233.1077 |

| [C₉H₁₁]⁺ | 119.0861 | 119.0859 |

| Note: This data is representative. The observed masses are hypothetical but reflect the typical accuracy of HRMS. |

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govspectroscopyonline.com This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and crystal packing. aps.org

An X-ray crystal structure of 2-mesitylquinoxaline would reveal the dihedral angle between the quinoxaline and mesityl rings, which is a key conformational feature. This angle is influenced by the steric hindrance between the ortho-methyl groups of the mesityl substituent and the quinoxaline ring. The crystal packing would show how the molecules arrange themselves in the solid state, which can be influenced by weak intermolecular forces such as π-π stacking interactions between the aromatic rings.

Table 4: Representative X-ray Crystallography Data for 2-Mesitylquinoxaline

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.3 |

| β (°) | 95.5 |

| Quinoxaline-Mesityl Dihedral Angle (°) | 65.2 |

| Note: This data is hypothetical and represents plausible values for a molecule of this type. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the properties of molecules. elodiz.com

Density Functional Theory (DFT) is a computational method used to model the electronic structure of many-body systems. rsc.org It is widely used to calculate ground-state properties such as molecular geometries, vibrational frequencies, and electronic charge distributions. For 2-mesitylquinoxaline, DFT calculations can be used to optimize the molecular geometry, which can then be compared with experimental data from X-ray crystallography.

DFT also provides insights into the electronic properties of the molecule through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding the molecule's electronic transitions, reactivity, and potential as an electronic material. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Table 5: Representative DFT-Calculated Properties for 2-Mesitylquinoxaline

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 3.9 eV |

| Dipole Moment | 1.5 D |

| Note: This data is representative and based on typical values for similar aromatic heterocyclic compounds. |

Ab Initio Methods for Electronic Excitation Energies and Potential Energy Surfaces

Ab initio computational methods are fundamental tools for investigating the electronic structure and properties of molecules like 2-mesitylquinoxaline from first principles, without reliance on empirical parameters. These methods are particularly powerful for calculating electronic excitation energies and mapping out potential energy surfaces (PES), which govern the molecule's photophysical behavior and conformational dynamics.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used ab initio method for predicting the electronic excitation energies and absorption spectra of organic molecules. researchgate.netresearchgate.net For quinoxaline derivatives, TD-DFT calculations, often paired with functionals like CAM-B3LYP or B3LYP and a suitable basis set (e.g., 6-311G(d,p)), have proven effective in reproducing experimental UV-Vis spectra. researchgate.netresearchgate.net These calculations can identify the nature of electronic transitions, such as π→π* or n→π* transitions, and determine their corresponding energies and oscillator strengths. mdpi.com For instance, studies on substituted quinoxalin-2-ones have successfully assigned absorption bands to specific electronic transitions by comparing experimental spectra with TD-DFT calculations. researchgate.netmdpi.com While specific TD-DFT data for 2-mesitylquinoxaline is not detailed in the available literature, the established methodologies for similar derivatives provide a robust framework for its analysis. The choice of functional is crucial, with double-hybrid functionals like B2GPPLYP and range-separated functionals like CAM-B3LYP often providing high accuracy for organic dyes. researchgate.net

A Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. ekb.eg For 2-mesitylquinoxaline, the most significant conformational degree of freedom is the rotation around the C-C single bond connecting the mesityl and quinoxaline rings. A relaxed PES scan can be performed by systematically varying the dihedral angle between the two rings and calculating the energy at each step. mdpi.com This process reveals the molecule's preferred conformations (energy minima) and the energy barriers to rotation (transition states). ekb.egacs.org In biaryl systems, these barriers are influenced by a combination of steric repulsion and electronic effects, such as π-conjugation. chemrxiv.orgacs.org The PES for 2-mesitylquinoxaline is expected to show a significant rotational barrier due to the steric clash between the ortho-methyl groups of the mesityl ring and the quinoxaline core, a topic further explored in the following section.

| Computational Method | Application for 2-Mesitylquinoxaline (Analog Systems) | Key Findings from Analog Systems |

| TD-DFT (e.g., CAM-B3LYP, B2GPPLYP) | Calculation of vertical excitation energies and UV-Vis absorption spectra. | Reproduces experimental spectra well; identifies π→π* and n→π* transitions. researchgate.netresearchgate.net |

| DFT (e.g., B3LYP/6-311++G(d,p)) | Geometry optimization and Potential Energy Surface (PES) scans. | Determines stable conformers and rotational energy barriers. ekb.eg |

| Frontier Molecular Orbital (FMO) Analysis | Evaluation of HOMO-LUMO energy gaps to predict reactivity and electronic properties. | The HOMO-LUMO gap influences the electronic transitions and overall stability. mdpi.com |

Computational Studies on Conformations and Steric Hindrance Effects of the Mesityl Group

Computational studies are essential for understanding the three-dimensional structure of 2-mesitylquinoxaline, which is dominated by the significant steric hindrance imposed by the mesityl group. The mesityl (2,4,6-trimethylphenyl) substituent is exceptionally bulky due to its two ortho-methyl groups.

When attached to the quinoxaline ring, these ortho-methyl groups prevent the molecule from adopting a planar conformation, which would be favored for maximizing π-conjugation. Instead, to alleviate the severe steric repulsion, the mesityl and quinoxaline rings are forced to twist relative to each other, resulting in a non-zero dihedral angle. Computational modeling, typically using DFT methods, can precisely determine this equilibrium dihedral angle and the associated rotational energy barrier. mdpi.com Studies on other molecules with bulky ortho-substituents confirm this effect; for example, DFT calculations on mesityl azide (B81097) show a significant dihedral angle of approximately 43° between the azide moiety and the aryl ring. acs.org Similarly, in other mesitylene-cored structures, peripheral phenyl groups are observed to be nearly perpendicular to the central ring due to steric crowding. mdpi.com

This forced twisting has profound consequences for the molecule's electronic properties. The reduced overlap between the π-systems of the two rings leads to decreased electronic communication, which can affect the energy of the frontier molecular orbitals and the characteristics of the electronic absorption spectrum. The conformational flexibility and the height of the rotational barrier are critical for the molecule's dynamics and its interactions in different environments.

| Structural Parameter | Expected Effect in 2-Mesitylquinoxaline | Basis from Computational Studies on Analogues |

| Mesityl-Quinoxaline Dihedral Angle | Significantly non-planar (twisted) conformation. | Bulky ortho-substituents force a large dihedral angle to minimize steric strain. acs.orgmdpi.com |

| Rotational Energy Barrier | A substantial energy barrier to rotation around the C-C connecting bond. | Steric hindrance from ortho-methyl groups creates a high-energy planar transition state. chemrxiv.orgacs.org |

| Electronic Conjugation | Disrupted π-conjugation between the mesityl and quinoxaline rings. | The non-planar geometry reduces the orbital overlap between the two aromatic systems. |

Advanced Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Analogs

While 2-mesitylquinoxaline itself is achiral, the introduction of chirality into the quinoxaline framework allows for the use of advanced chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), for enantiomeric characterization. These techniques are highly sensitive to the three-dimensional arrangement of atoms and are invaluable for studying chiral molecules. mdpi.com

Chirality can be introduced into quinoxaline derivatives in several ways, such as by attaching chiral side chains or by creating inherently chiral, helical structures. mdpi.comrsc.org For example, poly(quinoxaline-2,3-diyl)s bearing chiral side chains can adopt a preferred helical conformation (P- or M-helicity), which can be detected by CD spectroscopy. rsc.org The sign of the Cotton effect in the CD spectrum is directly related to the helical sense of the polymer backbone. mdpi.comrsc.org Remarkably, the helicity of these polymers can sometimes be inverted by changing the solvent, leading to a complete inversion of the CD signal, a phenomenon that highlights the sensitivity of chiroptical methods to conformational changes. rsc.orgmdpi.com

Similarly, steroidal quinoxalines, where a chiral steroid core is fused to a quinoxaline moiety, exhibit distinct CD spectra. The sign of the Cotton effects in these systems has been correlated with the helicity of the molecular structure, providing a method for assigning the absolute configuration. mdpi.com Quinoxaline-fused helicenes are another class of chiral analogs that display strong chiroptical activity due to their rigid, helical scaffold. researchgate.netresearchgate.net These molecules can also exhibit CPL, which is the differential emission of left- and right-circularly polarized light, providing information about the chirality of the molecule in its excited state. researchgate.netresearchgate.net The ability to create chiral quinoxaline-based systems and analyze them with CD and CPL spectroscopy opens avenues for developing chiral sensors and materials. chemrxiv.org

| Chiral Quinoxaline Analog | Chiroptical Technique | Key Findings |

| Poly(quinoxaline-2,3-diyl)s with Chiral Side Chains | Circular Dichroism (CD), Circularly Polarized Luminescence (CPL) | The polymer backbone adopts a helical structure (P- or M-helicity) detectable by CD. Helicity and CPL can be switched by changing the solvent. rsc.orgmdpi.com |

| Steroidal Quinoxalines | Circular Dichroism (CD) | The sign of the Cotton effect is used to determine the P- or M-helicity of the non-aromatic ring system. mdpi.com |

| Quinoxaline-Fused Helicenes | Circular Dichroism (CD), Circularly Polarized Luminescence (CPL) | Exhibit strong CD signals and CPL emission due to their inherent helical chirality. researchgate.netresearchgate.net |

| Achiral Polyquinoxalines with Chiral Amines | Induced Circular Dichroism (ICD) | The polymer exhibits an induced CD signal upon interaction with a chiral analyte, allowing for chiroptical sensing. chemrxiv.org |

Information regarding the photophysical and photochemical behavior of 2-mesitylquinoxaline is not available in the provided search results.

Extensive and targeted searches for scientific literature detailing the photophysical and photochemical properties of the specific compound "2-mesitylquinoxaline" did not yield any dedicated studies or data. The provided outline requires thorough, informative, and scientifically accurate content, including specific data for electronic transitions, quantum yields, lifetimes, and excited-state dynamics.

Without published research on "2-mesitylquinoxaline," it is not possible to generate an article that adheres to the requested outline and meets the required standards of scientific accuracy. Creating content for the specified sections would involve speculation or the fabrication of data, which would be scientifically unsound.

Research is available for the broader class of 2-substituted quinoxaline derivatives . For instance, studies on compounds like 2-substituted 3-ethynylquinoxalines have been published, investigating their synthesis, solvatochromic properties, absorption and emission spectra, and fluorescence quantum yields. acs.orgfigshare.comacs.org Similarly, the photophysical properties of other classes, such as 2,3-disubstituted quinoxalines , have also been characterized. tandfonline.comresearchgate.netresearchgate.net These studies provide valuable insights into how substituents on the quinoxaline core influence its electronic and optical properties. However, this information is not specific to the mesityl substituent at the 2-position as requested.

To provide a scientifically accurate and verifiable article, data from peer-reviewed studies on the exact compound is necessary. As this information could not be located, the request to generate an article on the photophysical and photochemical behavior of 2-mesitylquinoxaline cannot be fulfilled at this time.

Photophysical and Photochemical Behavior of 2 Mesitylquinoxaline

Excited State Dynamics and Decay Pathways

Non-Radiative Deactivation Processes (Internal Conversion, Vibrational Relaxation)

Internal Conversion (IC): This is a radiationless transition between two electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). researchgate.net The energy of the electronically excited state is dissipated as heat to the molecule's vibrational modes. researchgate.net The efficiency of internal conversion is highly dependent on the energy gap between the electronic states involved; smaller energy gaps generally lead to faster rates of IC. For many organic molecules, internal conversion can be an extremely rapid process, sometimes occurring on a femtosecond timescale, which significantly reduces the lifetime of the excited state. researchgate.net Specific rates and mechanistic pathways for the internal conversion of 2-mesitylquinoxaline are not detailed in the available literature.

Vibrational Relaxation (VR): This process involves the deactivation of a molecule from a higher vibrational level to a lower vibrational level within the same electronic state. rsc.org This relaxation occurs through collisions with surrounding solvent molecules, transferring the excess vibrational energy as heat. rsc.org Vibrational relaxation is typically a very fast process, often occurring on the picosecond timescale (10⁻¹² s) or faster, which is generally much faster than electronic transitions. sfu.ca Consequently, fluorescence emission almost always occurs from the lowest vibrational level of the first excited singlet state. While this is a fundamental process for any photoexcited molecule, including 2-mesitylquinoxaline, specific time constants or dynamics for this compound have not been reported.

Photochemical Reactivity and Mechanism Elucidation

The photochemical reactivity of a compound describes the chemical reactions it undergoes from an electronically excited state. The Grotthuss-Draper law, a fundamental principle of photochemistry, states that only light absorbed by a molecule can induce a photochemical reaction. msu.eduresearchgate.net The nature and efficiency of these reactions are determined by the electronic structure of the excited state and its interaction with other molecules. Studies on various quinoxaline (B1680401) derivatives show a range of photochemical behaviors, including rearrangements, decompositions, and cycloadditions. sfu.camdpi.comrsc.org However, a detailed elucidation of the specific photochemical reaction mechanisms for 2-mesitylquinoxaline is not available.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, or from a donor to a photoexcited acceptor. arxiv.org This transfer generates a charge-separated state, consisting of a radical cation and a radical anion. arxiv.org A molecule in its excited state is both a better electron donor and a better electron acceptor than in its ground state, facilitating PET reactions. arxiv.org Such processes are fundamental to photosynthesis and are exploited in various applications, including the design of chemosensors and in synthetic organic chemistry. rsc.orgacs.org Whether 2-mesitylquinoxaline acts as a photoinduced electron donor or acceptor, and the kinetics and mechanisms of such potential processes, have not been specifically investigated in the reviewed literature.

Photoreactions and Photoisomerization Pathways

Upon absorption of light, molecules can undergo various structural changes.

Photoreactions: These can include fragmentations, rearrangements, or additions to other molecules. For example, some substituted quinoxaline N-oxides are known to undergo photoinduced rearrangements to form different heterocyclic structures. mdpi.com Other related compounds, benzo[2,3-g]quinoxalines, have been shown to undergo [4+4] photodimerization. sfu.casfu.ca However, specific photoreactions initiated by the excitation of 2-mesitylquinoxaline have not been documented.

Photoisomerization: This process involves the light-induced conversion of a molecule from one isomer to another. numberanalytics.com A common example is the cis-trans isomerization around a double bond. numberanalytics.com There is no indication in the available literature of 2-mesitylquinoxaline undergoing photoisomerization.

Energy Transfer Processes in Supramolecular Assemblies

In supramolecular chemistry, non-covalent interactions are used to assemble molecules into larger, organized structures. numberanalytics.com Within these assemblies, energy transfer can occur from an excited "donor" molecule to an "acceptor" molecule. numberanalytics.com This can happen through two primary mechanisms: Förster Resonance Energy Transfer (FRET), which is a long-range dipole-dipole interaction, and Dexter Energy Transfer, which is a short-range process requiring orbital overlap (electron exchange). numberanalytics.com The efficiency of these processes is highly dependent on the distance and orientation between the donor and acceptor units. numberanalytics.com While studies have shown that quinoxaline-based frameworks can be incorporated into supramolecular assemblies for applications like sensing, specific research on the role of 2-mesitylquinoxaline in energy transfer within such systems is not available. researchgate.netosti.gov

Quantum Yields of Photochemical Reactions

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of specific events (e.g., molecules of product formed) divided by the number of photons absorbed by the system. msu.eduiupac.org

Φ = (Number of molecules reacted or formed) / (Number of photons absorbed) researchgate.net

A quantum yield can range from 0 to over 1. A value less than 1 indicates that non-radiative or other radiative pathways are competing with the photochemical reaction of interest. msu.edu A value greater than 1 often suggests that a chain reaction mechanism is occurring, where the primary photochemical step initiates a series of subsequent thermal reactions. msu.edu The determination of quantum yields is a critical step in characterizing any photochemical reaction. As no specific photoreactions for 2-mesitylquinoxaline have been reported, there is no corresponding data on their quantum yields.

Coordination Chemistry of 2 Mesitylquinoxaline

2-Mesitylquinoxaline as a Ligand in Metal Complexes

The quinoxaline (B1680401) moiety, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The introduction of a bulky mesityl group at the 2-position of the quinoxaline ring, creating 2-mesitylquinoxaline, significantly influences its coordination behavior. This section explores the role of 2-mesitylquinoxaline as a ligand, focusing on its binding modes, the synthesis of its metal complexes, and the steric influence of the mesityl group.

Coordination Modes and Binding Sites to Transition Metals

2-Mesitylquinoxaline typically acts as a monodentate ligand, coordinating to transition metals through one of the nitrogen atoms of the quinoxaline ring. The lone pair of electrons on the nitrogen atom makes it a Lewis base, capable of donating electron density to a metal center, which acts as a Lewis acid. msu.eduutexas.edu This interaction forms a coordinate covalent bond. chemrevise.orgsavemyexams.com

The specific nitrogen atom involved in coordination can be influenced by the steric hindrance imposed by the bulky mesityl group. In most cases, coordination is expected to occur at the nitrogen atom further away from the mesityl group to minimize steric clash. However, the electronic properties of the metal center and the presence of other ligands in the coordination sphere also play a crucial role in determining the precise binding site.

In some instances, particularly in the formation of pincer-type complexes, the quinoxaline ring can be part of a larger ligand framework that dictates a specific coordination geometry, such as meridional or facial. mdpi.com

Synthesis and Structural Characterization of Metal-2-Mesitylquinoxaline Complexes

The synthesis of metal complexes containing 2-mesitylquinoxaline generally involves the reaction of a suitable metal precursor, such as a metal salt or a metal-carbonyl complex, with the 2-mesitylquinoxaline ligand in an appropriate solvent. The reaction conditions, including temperature and stoichiometry, are optimized to favor the formation of the desired complex. researchtrend.netias.ac.in

For example, iron(II) complexes can be synthesized by reacting an iron(II) source with a bidentate ligand system that includes a 2-mesitylquinoxaline-derived N-heterocyclic carbene (NHC). acs.org The synthesis of such ligands may involve a Suzuki coupling to introduce the mesityl group onto a halogenated quinoxaline precursor. acs.org

Influence of the Mesityl Group on Coordination Geometry and Ligand Field Effects

The presence of the sterically demanding mesityl group at the 2-position of the quinoxaline ring has a profound impact on the coordination chemistry of the ligand. This steric bulk can influence the coordination number and geometry of the resulting metal complex. libretexts.org

For instance, the mesityl group can favor the formation of specific isomers (e.g., mer vs. fac isomers in octahedral complexes) by sterically hindering other potential coordination sites. acs.orgacs.org In some cases, the significant steric hindrance from the mesityl group can completely inhibit the coordination of the ligand to the metal center, especially if the substitution is at a position that would lead to severe steric clashes in the expected coordination geometry. acs.org

The steric hindrance can also influence the ligand field strength. By forcing a particular coordination geometry or by affecting the metal-ligand bond distances, the mesityl group can indirectly modulate the splitting of the d-orbitals of the metal center. This, in turn, affects the electronic and magnetic properties of the complex. libretexts.org For example, a more distorted coordination sphere, which can be induced by bulky substituents, might lead to different electronic properties compared to a more idealized geometry. acs.org

Electronic and Magnetic Properties of Metal-2-Mesitylquinoxaline Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal-ligand interactions. The coordination of 2-mesitylquinoxaline to a metal center gives rise to distinct spectroscopic and magnetic signatures that provide valuable insights into the electronic structure of the complex.

Spectroscopic Signatures of Metal-Ligand Interactions

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a metal complex. In complexes of 2-mesitylquinoxaline, one can typically observe ligand-centered (π → π) transitions, as well as metal-to-ligand charge transfer (MLCT) bands. mdpi.com The energy of the MLCT bands is sensitive to the nature of the metal, its oxidation state, and the ligand environment. For instance, in copper(I) complexes, MLCT transitions from the dπ orbitals of the copper to the π orbitals of the diimine ligand are often observed in the visible region. mdpi.com

Infrared (IR) spectroscopy can provide evidence of coordination by monitoring the shifts in the vibrational frequencies of the quinoxaline ring upon complexation. nih.govspectroscopyonline.com Changes in the C=N stretching frequencies, for example, can indicate the involvement of the nitrogen atoms in bonding to the metal center. portal.gov.bd

Nuclear Magnetic Resonance (NMR) spectroscopy is also used to characterize the structure of these complexes in solution. The chemical shifts of the protons on the 2-mesitylquinoxaline ligand will be affected by coordination to a paramagnetic or diamagnetic metal center.

Magnetic Susceptibility and Spin State Analysis

The magnetic properties of metal-2-mesitylquinoxaline complexes are determined by the number of unpaired electrons on the metal center. libretexts.org Magnetic susceptibility measurements can be used to determine the effective magnetic moment of a complex, which in turn reveals its spin state (high-spin or low-spin). researchtrend.netuci.edu

For example, in an iron(II) complex, which has a d6 electron configuration, a strong ligand field will lead to a low-spin (diamagnetic, S=0) state, while a weak ligand field will result in a high-spin (paramagnetic, S=2) state. libretexts.org The steric bulk of the mesityl group can influence the ligand field strength and potentially favor one spin state over the other. Detailed magnetic studies, often as a function of temperature, are necessary to fully characterize the magnetic behavior of these complexes. wiley-vch.de

Electrochemical Properties of 2-Mesitylquinoxaline and Its Metal Complexes

The study of the electrochemical properties of 2-mesitylquinoxaline and its coordination compounds provides insight into their potential applications in electronic and optical devices. While detailed experimental data for 2-mesitylquinoxaline itself is limited in published literature, its electrochemical behavior can be inferred from the extensive studies on related quinoxaline derivatives. Current time information in Bangalore, IN.rsc.orgrsc.orgisca.me The quinoxaline core is known to be a redox-active moiety, capable of accepting electrons due to the electron-deficient nature of its pyrazine (B50134) ring. rsc.org The electrochemical characteristics are significantly influenced by the nature of substituents on the quinoxaline skeleton and by coordination to metal centers. acs.orgsoton.ac.uk

Redox Potentials and Electron Transfer Processes

The electrochemical behavior of quinoxaline and its derivatives is typically characterized by one or more reversible or quasi-reversible reduction steps, corresponding to the formation of a radical anion and subsequently a dianion. rsc.org These processes are readily studied using techniques like cyclic voltammetry. isca.meanalis.com.my

For 2-mesitylquinoxaline, the bulky, electron-donating mesityl (2,4,6-trimethylphenyl) group is expected to have a notable effect on the redox potentials of the quinoxaline core. Electron-donating groups generally make reduction more difficult, leading to more negative reduction potentials. Conversely, electron-withdrawing groups make the molecule easier to reduce, shifting the potentials to more positive values. soton.ac.uk For instance, iridium(III) complexes with methylated quinoxaline ligands are more easily oxidized than those with halogenated ligands. soton.ac.uk Therefore, the first reduction potential of 2-mesitylquinoxaline is anticipated to be more negative than that of unsubstituted quinoxaline or quinoxalines bearing electron-withdrawing substituents.

Upon coordination to a metal ion, the 2-mesitylquinoxaline ligand's redox potentials are further altered. The metal center can act as a strong Lewis acid, withdrawing electron density from the ligand. rsc.org This effect generally makes the ligand-based reduction easier, shifting the redox potential to a less negative value compared to the free ligand. The extent of this shift depends on the nature of the metal ion, its oxidation state, and the other ligands in its coordination sphere.

Metal complexes of 2-mesitylquinoxaline may also exhibit metal-centered redox processes. The potential at which these occur is highly dependent on the specific metal. For example, studies on iridium(III) complexes with 2-phenylquinoxaline (B188063) ligands show metal-centered oxidations (Ir(III)/Ir(IV)) and ligand-centered reductions. acs.orgiaea.orgscispace.comresearchgate.net Similarly, copper(I) complexes of quinoxaline-based ligands can undergo ligand-based reduction to form a radical anion. nih.gov

The electron transfer processes in these systems can be either ligand-based or metal-based, a distinction that is crucial for understanding their reactivity and potential applications. In many transition metal complexes of redox-active ligands, the initial reduction is localized on the ligand, as the quinoxaline moiety possesses a low-lying π* orbital. isca.me

Table 1: Illustrative Redox Potentials for 2-Mesitylquinoxaline and a Hypothetical Metal Complex

| Compound | Redox Process | Potential (V) | Character |

| 2-Mesitylquinoxaline | Quinoxaline0/-1 | ~ -2.2 to -2.5 | Reversible, Ligand-based |

| Quinoxaline-1/-2 | ~ -2.6 to -2.9 | Reversible, Ligand-based | |

| [M(2-mesitylquinoxaline)Cl₂] | Quinoxaline0/-1 | ~ -1.9 to -2.2 | Reversible, Ligand-based |

| (Hypothetical M(II) Complex) | M(II)/M(I) | Varies with Metal | Metal-based |

Electrochromic Behavior

Electrochromism is the phenomenon where a material undergoes a reversible color change upon the application of an electrical potential. This property is intrinsically linked to the redox activity of a compound. Conjugated organic molecules and their metal complexes, particularly those with stable redox states, are often excellent candidates for electrochromic materials. rsc.orgsioc-journal.cn

Quinoxaline derivatives have been successfully incorporated as building blocks in various electrochromic materials, including donor-acceptor type polymers. rsc.orgsioc-journal.cn These materials often exhibit multicolor electrochromism, changing color in response to different applied potentials that correspond to their various oxidation states. sioc-journal.cn For example, polymers integrating triphenylamine (B166846) (donor) and quinoxaline (acceptor) units can switch from a pale yellow neutral state to other colors upon oxidation. sioc-journal.cn

While direct studies on the electrochromic behavior of 2-mesitylquinoxaline are not available, its properties can be predicted. The reduction of 2-mesitylquinoxaline to its radical anion (2-mesitylquinoxaline˙⁻) and dianion (2-mesitylquinoxaline²⁻) would result in new electronic transitions, leading to the absorption of light in the visible region and thus a change in color. The initial compound would be colorless or pale yellow, while the reduced species are typically colored.

Table 2: Potential Electrochromic Behavior of 2-Mesitylquinoxaline

The following table presents a hypothetical depiction of the electrochromic properties of 2-mesitylquinoxaline, as specific experimental data is not currently published. The colors are based on typical observations for related aromatic N-heterocyclic compounds.

| Compound | Redox State | Applied Potential | Observed Color |

| 2-Mesitylquinoxaline | Neutral (0) | 0 V | Colorless / Pale Yellow |

| Radical Anion (-1) | Negative Potential | Yellow / Green | |

| Dianion (-2) | More Negative Potential | Blue / Purple | |

| [M(2-mesitylquinoxaline)Cl₂] | Neutral (M(II)) | 0 V | Varies (e.g., Yellow, Orange) |

| (Hypothetical Complex) | Reduced (M(II)-Ligand˙⁻) | Negative Potential | Varies (e.g., Deep Red, Brown) |

Catalytic Applications of 2-Mesitylquinoxaline Remain Largely Unexplored

Despite the broad interest in quinoxaline derivatives for various applications in materials science and pharmaceuticals, a thorough review of scientific literature reveals a significant gap in the documented catalytic applications of the specific compound 2-mesitylquinoxaline. While the quinoxaline scaffold itself is a known constituent in various ligands and catalysts, the influence and role of the mesityl group at the 2-position in catalytic processes have not been specifically detailed in available research.

Extensive searches for the use of 2-mesitylquinoxaline in homogeneous and heterogeneous catalysis have yielded no specific results. This includes its role as a ligand in metal-mediated transformations, its potential applications in organocatalysis, or any mechanistic studies of catalytic cycles involving this particular compound. Similarly, there is no available information on its incorporation into solid supports for heterogeneous catalysis or its performance in any specific chemical transformations.

The current body of scientific literature extensively covers the catalytic activities of various other quinoxaline derivatives. For instance, research has shown the use of quinoxaline-based Schiff base ligands in forming transition metal complexes for catalytic purposes. cusat.ac.in Additionally, salen-quinoxolinol ligands have been developed as supports for copper(II) catalysts in oxidation reactions. primescholars.com The asymmetric hydrogenation of the quinoxaline core using homogeneous catalysts, such as rhodium and iridium complexes, has also been a subject of study. nih.govdicp.ac.cn In the realm of organocatalysis, saccharin (B28170) has been employed as a catalyst for the synthesis of quinoxaline derivatives. researchgate.net

Furthermore, heterogeneous catalysis has seen the use of various materials to catalyze the synthesis of quinoxalines, including nanostructured copper(II) oxide, alumina-supported heteropolyoxometalates, and silica-supported antimony(III) chloride. bohrium.comnih.govresearchgate.net

However, none of these studies specifically mention or provide data on 2-mesitylquinoxaline. The absence of this compound in catalytic studies suggests that its potential in this field is yet to be investigated. Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its catalytic performance as the primary research has not been published.

Future research could explore the synthesis of 2-mesitylquinoxaline-based ligands and their coordination with various metals to investigate their potential in homogeneous catalysis. The steric bulk of the mesityl group could offer unique selectivity in catalytic transformations. In heterogeneous catalysis, 2-mesitylquinoxaline could potentially be functionalized and anchored to solid supports to create novel catalysts. Mechanistic studies would be crucial to understand the electronic and steric effects of the mesityl substituent on the catalytic cycle. Until such research is conducted, the catalytic applications of 2-mesitylquinoxaline remain a nascent and unexplored area of chemical science.

Applications of 2 Mesitylquinoxaline in Catalysis

Photoredox Catalysis and Photoelectrocatalysis

Role as a Photosensitizer or Co-Catalyst in Light-Driven Reactions

A comprehensive search of scientific databases and literature reveals no documented instances of 2-mesitylquinoxaline being utilized as a photosensitizer or a co-catalyst in light-driven reactions. Therefore, no research findings on its performance in such roles can be presented.

Design Principles for Enhanced Catalytic Activity and Selectivity

Given the absence of studies on the catalytic applications of 2-mesitylquinoxaline, there are no established design principles for enhancing its activity and selectivity. The development of such principles would be contingent on initial studies demonstrating its catalytic potential.

Advanced Materials Science Applications of 2 Mesitylquinoxaline

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize thin films of organic molecules to generate light upon the application of an electric current. The performance of an OLED is critically dependent on the properties of the materials used in its various layers, including the electron transport layer (ETL), hole blocking layer (HBL), and the emissive layer (EML), which often consists of a host material doped with a phosphorescent emitter.

A comprehensive search of scientific literature was conducted to identify the specific application of 2-mesitylquinoxaline in these critical OLED layers.

Electron Transport and Hole Blocking Layer Applications

The electron transport layer facilitates the movement of electrons from the cathode to the emissive layer, while the hole blocking layer serves to confine holes within the emissive layer, thereby increasing the probability of electron-hole recombination and enhancing device efficiency. researchgate.netresearchgate.netcrimsonpublishers.comdrpress.orgnoctiluca.eu Materials suitable for these functions typically require good electron mobility and appropriate energy levels (HOMO/LUMO) to create an energy barrier for holes. researchgate.netresearchgate.nettaylorfrancis.comnih.gov

Host Material for Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host material facilitates charge transport and transfers energy to the guest, where light emission occurs. rsc.orgnih.govrsc.org Key requirements for a host material include a high triplet energy to confine the excitons on the phosphorescent dopant, good thermal and morphological stability, and balanced charge transport properties. oled-info.com

A literature survey for the application of 2-mesitylquinoxaline as a host material for phosphorescent emitters did not reveal specific studies or device performance data. The development of host materials is an active area of research, with a focus on designing molecules that optimize efficiency and stability for various phosphorescent dopants. rsc.orgnih.govoled-info.com

Charge Carrier Mobility and Device Performance

Specific experimental data on the electron and hole mobility of 2-mesitylquinoxaline could not be located in the surveyed literature. Such data is essential for evaluating its potential for use in the charge-transporting layers of organic electronic devices.

Chemical Sensors and Probes

Quinoxaline (B1680401) derivatives have been explored as versatile platforms for the development of chemical sensors due to their distinct photophysical properties that can be modulated upon interaction with specific analytes.

Design and Sensing Mechanisms for Ions and Small Molecules

The design of chemosensors often involves integrating a recognition site (receptor) with a signaling unit (fluorophore). The quinoxaline scaffold can act as the signaling unit, where its fluorescence properties are altered upon binding of an analyte to the receptor.

A study on a closely related derivative, acenaphtoquinoxaline , demonstrates its efficacy as a selective fluorescent "turn-off" sensor for mercury(II) ions (Hg²⁺). The sensing mechanism is based on the quenching of the fluorophore's emission upon coordination of the nitrogen atoms in the quinoxaline ring with the Hg²⁺ ion. This interaction likely involves an intramolecular charge transfer (ICT) mechanism, which is perturbed by the binding of the metal ion.

The selectivity of this sensor for Hg²⁺ was found to be very high. When tested against a range of other metal ions, including Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, and Zn²⁺, no significant interference with the fluorescence quenching was observed. This high selectivity is a critical feature for practical sensing applications in complex environments.

| Analyte | Sensor | Sensing Mechanism | Detection Limit | Interfering Ions |

| Mercury (II) ion (Hg²⁺) | Acenaphtoquinoxaline | Fluorescence quenching ("turn-off") | 42 ppb | Minimal interference from other tested metal ions |

Optical and Electrochemical Transduction Mechanisms

The transduction mechanism is the process by which the chemical recognition event is converted into a measurable signal.

In the case of the acenaphtoquinoxaline-based sensor for Hg²⁺, the transduction is optical . The binding of the mercury ion leads to a significant decrease, or quenching, of the fluorescence intensity of the molecule. This change in light emission can be readily measured using a fluorometer, providing a quantitative determination of the analyte concentration. The study reported a linear relationship between the fluorescence intensity and the concentration of Hg²⁺ ions, enabling its quantification.

While electrochemical transduction methods are also widely used for chemical sensing, the primary mechanism reported for this specific quinoxaline derivative is based on optical fluorescence.

Supramolecular Assemblies and Self-Assembled Materials

The unique structural characteristics of 2-mesitylquinoxaline, which combines a planar, electron-accepting quinoxaline core with a bulky, non-planar mesityl group, make it a compelling candidate for the construction of advanced supramolecular assemblies and self-assembled materials. The interplay between the different non-covalent forces dictated by these two moieties governs the formation of ordered structures in both solution and the solid state.

Non-Covalent Interactions and Molecular Recognition

The self-assembly of 2-mesitylquinoxaline is primarily driven by a combination of non-covalent interactions, including π-π stacking, C-H···π interactions, and steric effects. The planar quinoxaline ring, with its electron-deficient character, readily participates in π-π stacking interactions with other aromatic systems. wikipedia.orgmdpi.comnih.govnih.gov However, the presence of the bulky mesityl group, with its three methyl groups, introduces significant steric hindrance that can modulate these stacking arrangements. mdpi.commdpi.comacs.orgacs.orgmdpi.comchemrxiv.org

Molecular recognition events involving 2-mesitylquinoxaline can be envisaged through the formation of host-guest or inclusion complexes. slideshare.netoatext.commdpi.comuctm.edu The quinoxaline moiety can act as a binding site for electron-rich guest molecules, while the mesityl group can create specific pockets or cavities for guest inclusion. Research on quinoxaline-based fluorescent probes has demonstrated a notable "turn-on" response in the presence of mesitylene, indicating a specific 1:1 stoichiometric binding and suggesting an induced self-assembly process. nih.gov This highlights the potential for molecular recognition between the quinoxaline core and mesitylene-like structures.

| Interaction Type | Participating Moieties | Typical Energy (kJ/mol) | Implication for 2-Mesitylquinoxaline |

| π-π Stacking | Quinoxaline-Quinoxaline | 10-50 | Primary driving force for aggregation, influenced by mesityl group steric hindrance. |

| C-H···π | Mesityl C-H and Quinoxaline π-system | 5-10 | Directional interactions contributing to crystal packing and conformational stability. rsc.orgnih.gov |

| Steric Repulsion | Mesityl group | N/A | Modulates π-π stacking, preventing close packing and potentially creating porous structures. mdpi.comacs.orgacs.org |

Hierarchical Self-Assembly in Solution and Solid State

The directional nature of the non-covalent interactions involving 2-mesitylquinoxaline can lead to hierarchical self-assembly, where molecules first form primary aggregates that subsequently organize into larger, more complex structures. In solution, this might manifest as the formation of dimers or small oligomers through π-π stacking, which then assemble into larger aggregates, potentially leading to the formation of gels or nanoparticles.

In the solid state, the crystal packing of 2-mesitylquinoxaline would be a direct consequence of these hierarchical interactions. It is anticipated that the interplay between the attractive π-π and C-H···π forces and the repulsive steric hindrance from the mesityl group would result in a complex and potentially porous crystal lattice. Studies on related quinoxaline derivatives have shown that the introduction of bulky substituents can significantly alter the crystal packing from simple herringbone arrangements to more complex layered or channel-like structures. mdpi.com The specific arrangement of molecules in the crystal lattice will ultimately determine the bulk properties of the material, such as its porosity, conductivity, and optical characteristics.

The process of hierarchical self-assembly can be influenced by external factors such as solvent polarity, temperature, and concentration. For instance, in non-polar solvents, π-π stacking interactions are generally favored, potentially leading to the formation of well-defined one-dimensional stacks. In more polar solvents, solvophobic effects might drive the aggregation of the hydrophobic mesityl groups, leading to different assembled structures.

Formation of Co-Crystals, Gels, and Nanostructures

The ability of the quinoxaline moiety to participate in various non-covalent interactions makes 2-mesitylquinoxaline a promising component for the formation of multi-component materials such as co-crystals. By selecting a co-former molecule that can establish complementary interactions, such as hydrogen bonding or halogen bonding with the quinoxaline nitrogen atoms, it is possible to design and synthesize novel crystalline materials with tailored properties. Research on quinoxaline itself has demonstrated its ability to form co-crystals with other organic molecules, leading to materials with altered physical properties like thermal stability and solubility. rsc.org

The formation of organogels from 2-mesitylquinoxaline is also a plausible application. If the balance of intermolecular forces leads to the formation of an entangled network of one-dimensional fibrillar structures, the system can trap solvent molecules and form a gel. The steric hindrance of the mesityl group could play a key role in preventing the collapse of these fibers into a dense crystalline phase, thereby promoting gelation. While not specifically documented for 2-mesitylquinoxaline, other quinoxaline derivatives have been shown to act as organogelators.

Furthermore, the controlled self-assembly of 2-mesitylquinoxaline in solution could be utilized to fabricate various nanostructures, such as nanofibers, nanorods, or nanoparticles. researchgate.net The morphology of these nanostructures would be highly dependent on the assembly conditions. For example, rapid precipitation from a solution might lead to amorphous nanoparticles, while slow evaporation could favor the growth of crystalline nanofibers. These nanostructured materials could find applications in areas such as organic electronics, sensing, and catalysis, where the high surface area and defined morphology are advantageous.

| Supramolecular Structure | Potential Formation Mechanism | Key Interactions |

| Co-crystals | Co-crystallization with a suitable partner | Hydrogen bonding, Halogen bonding, π-π stacking |

| Organogels | Entangled network of self-assembled fibers | π-π stacking, C-H···π, van der Waals forces |

| Nanostructures | Controlled precipitation or assembly in solution | Directional non-covalent interactions |

Structure Activity/property Relationships and Design Principles for 2 Mesitylquinoxaline Derivatives

Steric and Electronic Effects of the Mesityl Group on Molecular Properties

The mesityl group, a 2,4,6-trimethylphenyl substituent, is characterized by its significant steric bulk and its electron-donating nature. These attributes have a considerable impact on the molecular geometry, electronic structure, and intermolecular interactions of 2-mesitylquinoxaline.

The steric hindrance imparted by the two ortho-methyl groups on the mesityl ring forces it to adopt a non-planar conformation relative to the quinoxaline (B1680401) ring system. This twisting of the molecular structure can effectively prevent strong molecular stacking in the solid state. rsc.org The prevention of extensive π-π stacking is a critical factor in the design of materials for applications such as organic light-emitting diodes (OLEDs), where aggregation-caused quenching of fluorescence is a common issue. In related N-heterocyclic carbene complexes, the presence of a sterically demanding mesityl group has been shown to enforce an orthogonal arrangement of molecules, which can be beneficial for photoluminescent properties. rsc.org

From an electronic standpoint, the three methyl groups on the mesityl ring are electron-donating through an inductive effect. This increases the electron density on the quinoxaline core, which can influence its reactivity and photophysical properties. For instance, in N-heterocyclic carbene catalysis, N-mesityl substituents have been observed to accelerate reaction rates by rendering the initial addition of the carbene to an aldehyde irreversible. researchgate.netrsc.org While the specific electronic impact on 2-mesitylquinoxaline itself is not extensively documented, it can be inferred that the increased electron density would affect the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The combination of these steric and electronic effects can be strategically utilized. For example, the steric bulk can direct the regioselectivity of further functionalization reactions on the quinoxaline core. In studies on other N-heterocyclic systems, a mesityl substituent has been shown to promote metallation at a less sterically hindered position. scispace.com

Table 1: Anticipated Effects of the Mesityl Group on the Properties of 2-Mesitylquinoxaline

| Property | Effect of Mesityl Group | Rationale |

| Molecular Geometry | Non-planar conformation between mesityl and quinoxaline rings. | Steric hindrance from ortho-methyl groups. rsc.org |

| Intermolecular Packing | Reduced π-π stacking. | Significant steric bulk prevents close packing. rsc.org |

| Electron Density | Increased electron density on the quinoxaline core. | Inductive electron-donating effect of methyl groups. researchgate.net |

| Reactivity | Potential for altered reactivity and regioselectivity in subsequent reactions. | Combination of steric hindrance and electronic effects. scispace.com |

| Photophysical Properties | Potential for enhanced fluorescence in the solid state. | Prevention of aggregation-caused quenching. rsc.org |

Strategies for Further Functionalization and Property Tuning

The functionalization of the 2-mesitylquinoxaline scaffold offers a pathway to fine-tune its properties for specific applications. While direct functionalization studies on 2-mesitylquinoxaline are limited, strategies developed for the broader class of quinoxaline derivatives can be applied. The primary sites for further functionalization are the C3 position of the quinoxaline ring and the remaining positions on the benzo portion of the heterocycle.

Direct C-H functionalization of the quinoxaline core, particularly at the C3 position, has emerged as a powerful tool. rsc.orgrsc.orgfrontiersin.orgnih.gov Various methods, including arylation, alkylation, and acylation, have been developed for quinoxalin-2(1H)-ones, which are structurally related to quinoxalines. rsc.orgfrontiersin.orgnih.gov These reactions often proceed via radical pathways or transition-metal-catalyzed C-H activation. The steric bulk of the mesityl group at the C2 position would likely direct C3-functionalization, making it a regioselective process.

Another viable strategy involves the introduction of functional groups onto the benzo ring of the quinoxaline system. For instance, starting with substituted o-phenylenediamines in the initial synthesis of the quinoxaline ring allows for the incorporation of a wide range of substituents. These substituents can modulate the electronic properties of the entire molecule. For example, the introduction of electron-withdrawing or electron-donating groups on the benzo ring can tune the HOMO-LUMO gap, thereby altering the absorption and emission characteristics of the molecule. researchgate.net

Furthermore, functional groups can be introduced onto the mesityl ring itself, although this is synthetically more challenging post-quinoxaline formation. A more practical approach would be to use a pre-functionalized mesityl precursor during the initial synthesis.

Table 2: Potential Functionalization Strategies for 2-Mesitylquinoxaline Derivatives

| Strategy | Target Position | Potential Reaction | Desired Outcome |

| Direct C-H Functionalization | C3-position of quinoxaline | Radical arylation/alkylation rsc.orgrsc.org | Introduction of new electronic or sterically active groups to modulate properties. |

| Modification of the Benzo Ring | C6 and C7 positions | Synthesis from substituted o-phenylenediamines. | Tuning of photophysical and electronic properties. researchgate.net |

| Cross-Coupling Reactions | Halogenated quinoxaline precursor | Suzuki or Sonogashira coupling. | Extension of π-conjugation for optoelectronic applications. acs.org |

Computational Design of Novel 2-Mesitylquinoxaline-Based Systems

Computational modeling provides a powerful avenue for the rational design of novel 2-mesitylquinoxaline-based materials with desired properties, mitigating the need for extensive trial-and-error synthesis. researchgate.netrsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly useful for predicting the geometric, electronic, and photophysical properties of these molecules.

A key aspect of the computational design process is the systematic in silico screening of various substituents on the 2-mesitylquinoxaline scaffold. By computationally introducing different functional groups at the C3 position or on the benzo ring, it is possible to predict their impact on key parameters such as the HOMO-LUMO energy gap, absorption and emission wavelengths, and charge transfer characteristics. For instance, a computational analysis of 2-aryl quinoxaline derivatives has been used to develop 3D-QSAR models to predict their biological activity, highlighting the influence of steric, electrostatic, and hydrophobic fields. researchgate.net

These computational studies can guide synthetic efforts by identifying promising candidates for specific applications. For example, for the development of new emissive materials, computational models can predict the quantum yield and emission color of different 2-mesitylquinoxaline derivatives. This pre-screening allows researchers to focus their synthetic work on the most promising candidates, saving time and resources.

Moreover, molecular dynamics simulations can be employed to understand the intermolecular interactions and solid-state packing of 2-mesitylquinoxaline derivatives. rsc.org This is particularly important for predicting how the bulky mesityl group will influence the morphology of thin films, a critical factor for device performance in organic electronics.

Table 3: Key Parameters for Computational Design of 2-Mesitylquinoxaline Systems

| Parameter | Computational Method | Significance |

| Optimized Molecular Geometry | DFT | Predicts the planarity and bond angles, influenced by the steric bulk of the mesityl group. |

| Frontier Molecular Orbital Energies (HOMO/LUMO) | DFT | Determines the electronic properties, such as electron-donating/accepting character and the energy gap. |

| Absorption and Emission Spectra | TD-DFT | Predicts the photophysical properties, including color and potential for fluorescence. acs.org |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich and electron-poor regions, indicating sites for potential intermolecular interactions and reactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Various | Correlates structural features with biological activity or physical properties to guide the design of more potent or efficient molecules. benthamdirect.comnih.gov |

Future Research Directions and Emerging Applications

Integration with Advanced Technologies

The inherent characteristics of the quinoxaline (B1680401) core, particularly its electron-deficient nature, make it a promising candidate for various advanced technologies. The structural diversity offered by quinoxaline derivatives allows for the fine-tuning of their electronic properties, making them suitable for a range of applications in organic electronics. beilstein-journals.orgnih.gov

Quinoxaline-based materials have demonstrated significant potential as electron-transporting materials (ETMs), a critical component in various electronic devices. beilstein-journals.orgnih.govnih.gov Their high electron mobility and efficient charge transfer capabilities are highly desirable. nih.gov This opens up possibilities for the integration of 2-mesitylquinoxaline into technologies such as:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are being explored as materials for OLEDs. beilstein-journals.orgnih.gov OLEDs are a leading display technology known for their high contrast, wide viewing angles, and energy efficiency. crimsonpublishers.comeuropa.euijeast.com The use of quinoxaline-based compounds can contribute to the development of more efficient and durable OLED devices. ossila.com Specifically, they can function as electron transport layers or as part of thermally activated delayed fluorescence (TADF) emitters. beilstein-journals.orgnih.gov The bulky mesityl group in 2-mesitylquinoxaline could potentially enhance the performance and stability of OLEDs by influencing molecular packing and film morphology.

Sensors: The quinoxaline scaffold is a core structure in the development of chemosensors. royalsocietypublishing.orgresearchgate.net Quinoxaline-based sensors have been designed for the detection of various metal cations, such as Fe³⁺ and Ni²⁺. royalsocietypublishing.org These sensors can operate through colorimetric or fluorescent "turn-off" mechanisms. researchgate.net The functionalization of the quinoxaline ring, as seen with the mesityl group, can be tailored to achieve selectivity for specific analytes.

Organic Solar Cells (OSCs): Quinoxaline derivatives are utilized as non-fullerene acceptors (NFAs) in OSCs. beilstein-journals.orgnih.gov The development of efficient and stable organic photovoltaic materials is crucial for the advancement of solar energy technology. The electronic properties of 2-mesitylquinoxaline could be harnessed to improve the power conversion efficiencies of OSCs.

The integration of 2-mesitylquinoxaline into these advanced technologies is an active area of research, with ongoing efforts to optimize its performance and explore new applications. nih.gov

Theoretical Predictions for Undiscovered Reactivities or Properties

Computational chemistry provides powerful tools to predict the behavior of molecules, guiding experimental research and accelerating the discovery of new materials and reactions. schrodinger.com Methods such as Density Functional Theory (DFT) are employed to calculate a wide range of molecular properties, including equilibrium geometries, electronic structures, and thermochemical data. nih.govresearchgate.netphysics.gov.az

For 2-mesitylquinoxaline, theoretical predictions can illuminate undiscovered reactivities and properties:

Molecular Geometry and Electronic Structure: DFT calculations can provide a detailed understanding of the three-dimensional structure of 2-mesitylquinoxaline, including the orientation of the mesityl group relative to the quinoxaline plane. This information is crucial for understanding its packing in the solid state and its interaction with other molecules. Furthermore, calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to its electronic and optical properties.

Reactivity and Reaction Mechanisms: Computational models can predict the most likely sites for electrophilic and nucleophilic attack on the 2-mesitylquinoxaline molecule. This allows for the prediction of its reactivity in various chemical transformations and can guide the synthesis of new derivatives. By mapping the potential energy surface, undiscovered reaction pathways and the structures of transition states can be identified.

Nonlinear Optical (NLO) Properties: Theoretical calculations can be used to predict the nonlinear optical properties of 2-mesitylquinoxaline. rsc.orgscirp.orgresearchgate.netmdpi.comrsc.org Molecules with significant NLO properties are of interest for applications in photonics and optoelectronics. Computational screening can identify if the specific substitution pattern of 2-mesitylquinoxaline leads to a large hyperpolarizability, a key indicator of NLO activity.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties: For potential applications in biological systems, computational models can predict the ADMET properties of 2-mesitylquinoxaline. This in silico screening can provide early indications of the compound's potential biocompatibility and guide further experimental studies.

| Predicted Property | Computational Method | Potential Application |

| Optimized Molecular Geometry | Density Functional Theory (DFT) | Materials Science, Crystal Engineering |

| HOMO-LUMO Energy Levels | DFT | Organic Electronics, Photovoltaics |

| Reactivity Indices | DFT | Synthetic Chemistry, Functionalization |

| Nonlinear Optical Susceptibility | Time-Dependent DFT (TD-DFT) | Photonics, Optical Switching |

| ADMET Profile | QSAR, Molecular Docking | Medicinal Chemistry, Bio-imaging |

Table 1: Theoretical Predictions for 2-Mesitylquinoxaline

These theoretical investigations, by providing a deeper understanding of the intrinsic properties of 2-mesitylquinoxaline, can significantly accelerate its development for various applications.

Potential for Hybrid Materials and Multi-Component Systems